molecular formula C28H25N3O6 B2541237 2-(3,4-dimethoxyphenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1207012-41-6

2-(3,4-dimethoxyphenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2541237
CAS RN: 1207012-41-6
M. Wt: 499.523
InChI Key: OZWBOYMWFFOPJQ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C28H25N3O6 and its molecular weight is 499.523. The purity is usually 95%.
The exact mass of the compound 2-(3,4-dimethoxyphenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Metabolic Pathway Studies

Compounds with similar structural features have been studied for their metabolic pathways in biological systems. For example, a study on the metabolism of a new P-glycoprotein inhibitor, HM-30181, in rats using liquid chromatography/electrospray mass spectrometry identified various metabolites and their formation pathways, highlighting the compound's interactions within biological systems (Paek et al., 2006).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of related compounds, elucidating methods to create and analyze these molecules. For instance, the synthesis of papaverine and quinopavine, labeled with 14C, involved derivatives structurally akin to the compound of interest, demonstrating the synthesis process and potential for tracing in biological studies (Ithakissios et al., 1974).

Biological Evaluation and Applications

Novel derivatives, including oxadiazolyl and isoquinoline motifs similar to the compound , have been synthesized and evaluated for their biological activities. For instance, a study synthesized a new series of benzo[de]isoquinoline-1,3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities, showcasing the potential medicinal applications of such compounds (Sirgamalla & Boda, 2019).

Photochemical Studies

The exploration of photochromic compounds, such as those involving isoquinoline structures, has provided insights into the potential for these molecules in developing materials with unique optical properties. A study on the aromaticity-controlled thermal stability of photochromic systems based on a six-membered ring as ethene bridges included compounds with structural elements similar to the compound of interest, highlighting their photochemical behavior and stability (Yang et al., 2012).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-5-36-23-12-10-17(14-24(23)34-3)26-29-27(37-30-26)21-16-31(28(32)20-9-7-6-8-19(20)21)18-11-13-22(33-2)25(15-18)35-4/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWBOYMWFFOPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.